6-Methyl-4-nitro-1H-indole 6-Methyl-4-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 880086-93-1
VCID: VC3818752
InChI: InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
SMILES: CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

6-Methyl-4-nitro-1H-indole

CAS No.: 880086-93-1

Cat. No.: VC3818752

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-nitro-1H-indole - 880086-93-1

Specification

CAS No. 880086-93-1
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 6-methyl-4-nitro-1H-indole
Standard InChI InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Standard InChI Key SSWWEBNSAPAUEX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Canonical SMILES CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 6-methyl-4-nitro-1H-indole, reflecting the positions of the methyl and nitro substituents on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The nitro group (-NO₂) at the 4-position and methyl group (-CH₃) at the 6-position introduce steric and electronic effects that influence its reactivity .

Structural Representation:

  • SMILES: CC1=CC2=C(C=CN2)C(=C1)N+[O-]

  • InChIKey: SSWWEBNSAPAUEX-UHFFFAOYSA-N

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight176.17 g/mol
Melting PointNot reported-
SolubilityLikely soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated ~2.1 (calculated)

The nitro group enhances electrophilicity, making the compound susceptible to reduction and nucleophilic substitution reactions. The methyl group contributes to hydrophobicity, influencing its solubility and interaction with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 6-methyl-4-nitro-1H-indole is limited, analogous compounds provide insights:

  • ¹H NMR (Predicted):

    • Methyl protons: δ ~2.4 ppm (singlet, 3H).

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 4H) .

  • ¹³C NMR:

    • Nitro-bearing carbon: δ ~140 ppm.

    • Methyl carbon: δ ~20 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related indoles shows molecular ion peaks at [M+H]⁺ = 177.0668 (calculated for C₉H₉N₂O₂⁺: 177.0664) .

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

The nitro group in 6-methyl-4-nitro-1H-indole serves as a precursor for reduced derivatives (e.g., amines) and cross-coupling reactions. Examples include:

  • Palladium-catalyzed couplings: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .

  • Reduction to amine: Catalytic hydrogenation yields 4-amino-6-methyl-1H-indole, a scaffold for anticancer agents.

Biological Activity

While direct studies on this compound are sparse, structurally related nitroindoles exhibit:

  • Antimicrobial activity: Nitro groups enhance electron-deficient character, disrupting microbial enzymes.

  • Anticancer potential: Methyl-substituted indoles induce apoptosis in cancer cell lines (e.g., IC₅₀ = 25–45 μM in breast cancer models).

Research Advancements and Future Directions

Recent Methodological Innovations

  • Flow Chemistry: Continuous-flow systems improve safety and efficiency in nitroindole synthesis, mitigating risks associated with exothermic nitration .

  • Photocatalysis: Visible-light-mediated functionalization enables C–H bond activation at ambient conditions .

Challenges and Opportunities

  • Stability Issues: Nitro groups may decompose under acidic or reducing conditions, requiring careful handling.

  • Targeted Drug Delivery: Functionalization with biocompatible polymers could enhance solubility and bioavailability.

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